Product packaging for HRX protein(Cat. No.:CAS No. 149025-06-9)

HRX protein

Cat. No.: B1177240
CAS No.: 149025-06-9
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Description

Discovery and Nomenclature of this compound (Mixed Lineage Leukemia 1, Acute Lymphoblastic Leukemia 1, Human Trithorax, Lysine Methyltransferase 2A)

The this compound was initially discovered in 1991-1992 through pioneering research focused on chromosomal translocations associated with human acute leukemias. The identification emerged from systematic cloning efforts targeting genes disrupted by 11q23 chromosomal translocations, which were consistently observed in patients with acute myeloid and lymphoblastic leukemias. This discovery represented a watershed moment in cancer genetics, as it provided the first molecular evidence linking specific chromosomal aberrations to disrupted epigenetic regulatory mechanisms.

The nomenclature of this protein reflects its complex discovery history and multiple functional designations across different research contexts. The protein has been designated by several names including Mixed Lineage Leukemia 1, Acute Lymphoblastic Leukemia 1, Human Trithorax, and Lysine Methyltransferase 2A, with each name reflecting different aspects of its biological function or discovery context. The designation "Mixed Lineage Leukemia 1" arose from observations that translocations involving this gene resulted in leukemias exhibiting both myeloid and lymphoid characteristics. The "Acute Lymphoblastic Leukemia 1" nomenclature reflected its initial identification in lymphoblastic leukemia patients, while "Human Trithorax" acknowledged its evolutionary relationship to the Drosophila trithorax protein. The most recent designation, "Lysine Methyltransferase 2A," reflects our current understanding of its primary enzymatic function as a histone H3 lysine 4 methyltransferase.

The protein structure consists of a predicted 431 kilodalton polypeptide containing multiple functional domains that confer its diverse biological activities. These domains include two potential DNA-binding motifs consisting of zinc finger sequences conserved with the Drosophila trithorax protein, as well as amino-terminal AT hook motifs related to DNA-binding motifs found in High Mobility Group proteins. The protein undergoes post-translational processing by the enzyme Taspase 1, resulting in two fragments: a 180 kilodalton C-terminal fragment and a 320 kilodalton N-terminal fragment. These fragments subsequently reassemble into different multi-protein complexes that regulate transcription of specific target genes, including many of the Homeobox genes critical for developmental patterning.

Nomenclature Full Designation Discovery Context Functional Emphasis
HRX Human Trithorax Evolutionary homology studies Transcriptional regulation
Mixed Lineage Leukemia 1 Mixed Lineage Leukemia 1 Cancer research Oncogenic potential
Acute Lymphoblastic Leukemia 1 Acute Lymphoblastic Leukemia 1 Leukemia genetics Disease association
Lysine Methyltransferase 2A Lysine Methyltransferase 2A Biochemical characterization Enzymatic function

Evolutionary Conservation and Homology with Drosophila Trithorax

The evolutionary relationship between this compound and the Drosophila trithorax protein represents one of the most striking examples of functional conservation in epigenetic regulatory mechanisms across metazoan species. The trithorax protein was originally identified in Drosophila melanogaster as a positive regulator of homeotic gene expression, functioning as part of the trithorax group of genes that maintain active transcriptional states of developmentally important loci. The discovery that this compound shares significant structural and functional homology with trithorax provided crucial insights into the evolutionary conservation of chromatin-mediated gene regulation mechanisms.

Comparative sequence analysis reveals that this compound and Drosophila trithorax share several highly conserved functional domains, most notably the SET domain responsible for histone methyltransferase activity. This conservation extends beyond simple sequence similarity to encompass functional conservation of the protein's role in maintaining transcriptional memory during development. Both proteins function as part of larger regulatory networks that oppose the repressive activities of Polycomb group proteins, establishing a conserved regulatory paradigm that maintains the balance between transcriptional activation and repression throughout development.

The evolutionary conservation of trithorax group proteins across diverse metazoan lineages suggests that the basic mechanisms of epigenetic regulation emerged early in animal evolution and have been maintained due to their fundamental importance in developmental gene regulation. Approximately twenty genes have been characterized as members of the trithorax group in Drosophila, and homologous proteins have been identified in mammals, suggesting that this regulatory system represents a core component of metazoan gene regulation. The conservation of functional domains between this compound and trithorax extends to their shared ability to methylate histone H3 lysine 4, a chromatin modification associated with transcriptionally active genes.

The functional conservation between this compound and trithorax is perhaps most evident in their shared roles in Homeobox gene regulation. Both proteins are required for maintaining appropriate spatial and temporal patterns of Homeobox gene expression during development, and both proteins localize to regulatory elements associated with these genes. This conservation suggests that the mechanisms governing body plan specification and maintenance have remained remarkably stable throughout metazoan evolution, with trithorax group proteins serving as key mediators of these processes.

Historical Development of this compound Research

The historical development of this compound research can be traced through several distinct phases, each characterized by different technological approaches and conceptual frameworks that have progressively deepened our understanding of this complex regulatory protein. The initial phase, spanning from 1991 to the mid-1990s, focused primarily on the molecular characterization of chromosomal translocations and the identification of fusion proteins resulting from these genetic rearrangements. This period established the foundation for understanding this compound's role in leukemogenesis and provided the first insights into its normal cellular functions.

The second phase of research, occurring throughout the late 1990s and early 2000s, was characterized by intensive efforts to understand the biochemical properties and cellular localization of this compound. Immunocytochemical analyses revealed that the protein exhibits a punctate distribution within cell nuclei, suggesting localization to specific nuclear structures. These studies also demonstrated that this compound is widely expressed across different cell types and tissues, with particularly strong expression observed in cerebral cortex, kidney, thyroid, and lymphoid tissues. The widespread tissue distribution of this compound suggested that its functions extend far beyond its originally identified role in hematopoietic malignancies.

The discovery of this compound's histone methyltransferase activity in 2002 marked a pivotal moment in the field, fundamentally transforming our understanding of its biological functions. This breakthrough, achieved through biochemical reconstitution studies, demonstrated that this compound specifically methylates histone H3 lysine 4, a modification associated with transcriptionally active chromatin. The identification of this enzymatic activity provided a mechanistic framework for understanding how this compound regulates gene expression and established it as a paradigmatic example of chromatin-modifying enzymes.

Recent research phases have focused on understanding the complex regulatory networks in which this compound participates and the molecular mechanisms underlying its recruitment to specific genomic loci. Advanced genomic approaches, including chromatin immunoprecipitation followed by sequencing, have revealed that this compound localizes to regulatory enhancers enriched for binding sites of specific transcription factors. These studies have also identified the protein's role in maintaining transcriptional memory during cell division, suggesting that it functions as a bookmark that preserves the memory of highly active genes during mitosis.

Research Phase Time Period Key Discoveries Technological Approaches
Discovery and Characterization 1991-1995 Gene cloning, fusion protein identification Molecular cloning, Southern blotting
Cellular and Biochemical Analysis 1996-2001 Protein localization, tissue distribution Immunocytochemistry, Western blotting
Enzymatic Function Elucidation 2002-2007 Histone methyltransferase activity Biochemical reconstitution, mass spectrometry
Genomic and Systems Analysis 2008-Present Genome-wide binding patterns, regulatory networks Chromatin immunoprecipitation-sequencing, systems biology

Current Position in Epigenetic Research

The current position of this compound in epigenetic research reflects its status as a central player in chromatin-mediated gene regulation and a critical target for therapeutic intervention in human disease. Contemporary research has established this compound as the founding member of the Lysine Methyltransferase 2 family of enzymes, which collectively represent some of the most important regulators of histone H3 lysine 4 methylation in mammalian cells. This positioning reflects both the historical significance of its discovery and its continued importance as a model system for understanding chromatin biology.

Modern epigenetic research has revealed that this compound functions within a complex multi-subunit complex that includes WD Repeat Protein 5, Retinoblastoma Binding Protein 5, ASH2L, and DPY30. This complex, often referred to as the WARD complex, represents a sophisticated molecular machine capable of recognizing specific chromatin contexts and catalyzing precise histone modifications. The assembly and regulation of this complex have become major areas of investigation, as understanding these processes provides insights into how cells achieve specificity in chromatin modification and gene regulation.

The protein's role in maintaining transcriptional memory has emerged as a particularly important area of current research, with implications for understanding how cells preserve gene expression patterns through cell divisions and developmental transitions. Recent studies have identified specific DNA sequence elements, termed morphemes, that serve as recognition sites for this compound binding. These morphemes are frequently found within CpG islands and appear to function as transcriptional regulatory elements that recruit this compound to maintain active transcriptional states.

Contemporary research has also revealed the protein's involvement in non-canonical substrate methylation, expanding our understanding of its functional repertoire beyond histone modification. Recent studies have demonstrated that this compound can methylate the chromosomal passenger complex protein Borealin, suggesting that its regulatory functions extend to other cellular processes beyond chromatin modification. This discovery has opened new avenues of investigation into the diverse cellular processes regulated by this compound and has implications for understanding its roles in cell division and chromosomal stability.

The current therapeutic landscape surrounding this compound reflects its central importance in human disease, particularly in the context of acute leukemias where chromosomal translocations involving this gene represent major drivers of pathogenesis. Modern therapeutic approaches are focusing on targeting either the wild-type protein function or the aberrant fusion proteins resulting from chromosomal translocations. These efforts include the development of small molecule inhibitors targeting protein-protein interactions within the this compound complex, as well as proteolysis-targeting chimera approaches for selective protein degradation.

Current research trajectories are increasingly focused on understanding the protein's roles in normal development and physiology, particularly its functions in neural development and hematopoiesis. Germline mutations in the gene encoding this compound have been associated with Wiedemann-Steiner Syndrome, a developmental disorder characterized by intellectual disability, growth retardation, and multiple congenital anomalies. This clinical association has highlighted the protein's essential roles in normal human development and has provided new insights into the consequences of disrupted chromatin regulation during embryogenesis.

Properties

CAS No.

149025-06-9

Molecular Formula

C9H4N2OS

Synonyms

HRX protein

Origin of Product

United States

Chemical Reactions Analysis

Fusion Proteins and Their Formation

The HRX gene frequently undergoes chromosomal rearrangements, resulting in fusion proteins that can alter normal cellular functions. The most common translocations include:

  • t(4;11) : This translocation results in the formation of the MLL-HRX fusion protein, which has been implicated in acute lymphoblastic leukemia.

  • t(11;19) : This rearrangement leads to the creation of the HRX-ENL fusion protein, which also contributes to leukemogenesis by altering transcriptional regulation.

These fusion proteins exhibit distinct biochemical properties compared to the wild-type HRX protein, leading to aberrant gene expression patterns that promote oncogenesis.

Interactions with Other Proteins

This compound interacts with various other proteins, influencing multiple cellular pathways. For instance:

  • Chromatin Remodeling : this compound is involved in recruiting histone methyltransferases and other chromatin-modifying enzymes, which are essential for maintaining proper gene expression and cellular differentiation.

  • Protein-Protein Interactions : The this compound has been shown to interact with transcription factors and co-regulators, thereby modulating their activity and influencing downstream signaling pathways.

Post-Translational Modifications

Post-translational modifications (PTMs) such as methylation and acetylation play critical roles in the function of this compound. These modifications can affect:

  • Protein Stability : Methylation can enhance the stability of this compound, allowing it to persist longer in the nucleus and exert its regulatory functions.

  • Activity Regulation : Acetylation may alter the interaction dynamics of HRX with other nuclear proteins, impacting its role in transcriptional regulation.

Experimental Studies

Recent studies have utilized various methods such as Western blotting and immunocytochemistry to analyze the distribution and localization of HRX proteins in different cell types. Key findings include:

  • Nuclear Localization : Both wild-type and chimeric forms of HRX localize predominantly within the nucleus, suggesting a role in nuclear processes such as transcription regulation.

  • Differential Expression : The expression levels of HRX proteins vary significantly across different tissues, with high reactivity observed in cerebral cortex, kidney, thyroid, and lymphoid tissues .

Computational Analysis

Computational modeling has provided insights into the conformational dynamics of this compound during interactions with other molecules. These studies suggest that:

Table of Key Reactions

Reaction TypeDescriptionOutcome
Fusion Protein FormationTranslocations leading to MLL-HRX or HRX-ENLAberrant gene expression
Protein InteractionsInteraction with chromatin remodelersRegulation of transcription
Post-Translational ModificationsMethylation/acetylation affecting stabilityAltered functional dynamics

Comparison with Similar Compounds

Comparison with Similar Compounds

HRX shares structural and functional similarities with other chromatin-associated proteins but exhibits unique leukemogenic properties. Below is a detailed comparison:

Structural and Functional Comparison

Protein Domains DNA/Chromatin Interaction Role in Leukemia Key Differences
HRX AT hooks, zinc fingers, SET domain Binds AT-rich DNA, SARs; recruits SET/PP2A complex Forms fusion proteins (e.g., HRX-ENL) that disrupt chromatin remodeling and transcription Retained in leukemic fusions; directly binds SET/PP2A .
HMG-I(Y) AT hooks Binds nucleosomal DNA minor groove Linked to mesenchymal tumors Lacks SET/PP2A interaction; no role in hematologic malignancies .
HMGI-C AT hooks Binds SARs Causes mesenchymal neoplasms Does not bind SET; fusions lack transcriptional activation domains .
SET Acidic tail, nucleosome assembly homology Inhibits PP2A phosphatase activity Part of SET-CAN fusion in AML Binds HRX via AT hook-proximal regions; enhances PP2A activity in HRX complexes .
SNF5/INI1 SWI/SNF complex subunit Chromatin remodeling Mutated in rhabdoid tumors HRX fusion partners (ENL/AF9) interact with SNF5, but HRX itself does not .

Mechanistic Insights

  • AT Hooks : While HRX, HMG-I(Y), and HMGI-C all bind AT-rich DNA, HRX uniquely recruits SET and PP2A via residues adjacent to its AT hooks. This interaction creates a nuclear complex that alters chromatin structure and transcriptional accessibility .
  • Fusion Partners : HRX fusion partners (e.g., ENL, AF9) provide transcriptional activation domains absent in HMG-I(Y)/HMGI-C fusions. For example, ENL’s C-terminal helices are essential for transcriptional activation and myeloid immortalization .
  • PP2A Regulation : HRX-SET-PP2A complexes exhibit okadaic acid-sensitive phosphatase activity, distinct from PP2A’s typical cytoplasmic roles. Mutating HRX’s SET-binding site reduces PP2A co-precipitation, linking phosphatase activity to leukemogenesis .

Leukemogenic Pathways

HRX fusion proteins disrupt two critical pathways:

Chromatin Remodeling : HRX-ENL binds SWI/SNF complexes via ENL, mimicking Trx’s role in maintaining Hox gene expression .

Cell Cycle Checkpoints : HRX fusions inhibit GADD34-induced apoptosis , a pro-survival mechanism absent in wild-type HRX or HMG-I(Y) .

Key Research Findings

HRX-SET-PP2A Complex :

  • HRX fusion proteins co-precipitate SET and PP2A, forming a nuclear complex that dephosphorylates substrates like histone H1 .
  • SET binding overlaps HRX’s AT hooks, suggesting dual DNA/protein interaction roles .

Functional Divergence from HMG-I(Y): Despite shared AT hooks, HMG-I(Y) cannot bind SET or PP2A. HRX’s leukemogenicity depends on these interactions .

Fusion Partner Specificity :

  • ENL’s transcriptional activation domain is critical for transformation, unlike HMGI-C’s partners, which lack such domains .

Nuclear Localization :

  • HRX-Eps15 localizes to distinct nuclear subdomains compared to wild-type HRX, altering transcriptional regulation .

Tables

Table 1: HRX vs. HMG-I(Y)/HMGI-C Functional Comparison

Feature HRX HMG-I(Y) HMGI-C
AT hook DNA binding Yes (cruciform/SARs) Yes (nucleosomal DNA) Yes (SARs)
SET/PP2A interaction Yes No No
Leukemia association Yes (ALL/AML) No Mesenchymal tumors
Transcriptional activation Via fusion partners (e.g., ENL) N/A N/A

Table 2: HRX Fusion Partners and Their Roles

Fusion Partner Domain Contributed Function Reference
ENL C-terminal helices Transcriptional activation
AF9 Acidic transactivation domain Binds SWI/SNF complex
Eps15 Coiled-coil domains Alters nuclear localization
ELL Elongation factor domain Enhances transcriptional elongation

Preparation Methods

Recombinant Expression Systems for HRX Protein Synthesis

The production of this compound typically relies on recombinant DNA technology, leveraging mammalian or bacterial expression systems to achieve high-yield synthesis. In mammalian systems, the HRX-ENL fusion protein—a common model for studying HRX functionality—has been expressed using retroviral vectors such as the murine stem cell virus (MSCV) system . The MSCV vector, renowned for its broad tropism across hematopoietic lineages, enables stable integration of the HRX gene into host cells like Bosc23 packaging cells . Transient transfection protocols involve lipofection or electroporation, followed by selection with antibiotics like G418 to enrich for successfully transfected populations . Western blot analyses confirm expression, with nuclear extracts prepared using high-salt buffers (500 mM NaCl, 20 mM HEPES [pH 7.5], 0.5 mM EDTA, 0.1% Triton X-100) to solubilize HRX while preserving its interaction partners .

For bacterial systems, HRX fragments are often fused to tags such as glutathione S-transferase (GST) to facilitate affinity purification. The GST-HRX fusion protein is expressed in Escherichia coli BL21 strains induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by lysis via sonication in phosphate-buffered saline supplemented with lysozyme .

Cell Lysis and Nuclear Extraction Protocols

Isolation of HRX from mammalian cells necessitates careful disruption of nuclear membranes while minimizing cytoplasmic contamination. A standardized protocol involves resuspending cell pellets in hypotonic buffer (10 mM HEPES [pH 7.9], 1.5 mM MgCl₂, 10 mM KCl) to swell cells, followed by Dounce homogenization to release nuclei . Centrifugation at 3,000 × g for 15 minutes pellets nuclei, which are then lysed using high-salt extraction buffer (500 mM NaCl, 20 mM HEPES [pH 7.5], 0.5 mM EDTA, 0.1% Triton X-100) . Protease inhibitors—aprotinin (40 μg/ml), leupeptin (20 μg/ml), and pepstatin A (40 μg/ml)—are critical to prevent degradation during this step . The resultant nuclear extract is clarified via ultracentrifugation (100,000 × g, 1 hour) to remove particulate matter .

Capture Phase Purification: Affinity Chromatography

The initial capture phase concentrates HRX from crude extracts while removing bulk impurities. For GST-tagged HRX, glutathione-Sepharose 4B affinity chromatography is employed. The resin is equilibrated with binding buffer (30 mM HEPES [pH 7.9], 50 mM NaCl, 5 mM dithiothreitol), and the lysate is passed through the column at a flow rate of 1 ml/min . After extensive washing with buffer containing 0.5 M NaCl to reduce nonspecific binding, HRX is eluted using 10 mM reduced glutathione in 50 mM Tris-HCl [pH 8.0] .

Table 1: Affinity Media for HRX Capture

MediaBinding CapacityElution BufferReference
Glutathione-Sepharose8–12 mg/ml10 mM glutathione
STREAMLINE SP20 mg/ml0.5–1.0 M NaCl gradient

Intermediate Purification: Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) resolves HRX from co-eluting proteins based on charge heterogeneity. For HRX-ENL, anion-exchange columns like Mono Q HR 5/5 are utilized with a linear NaCl gradient (0–0.5 M) in 20 mM Tris-HCl [pH 7.6] . The this compound typically elutes at ~0.3 M NaCl, as determined by SDS-PAGE and Western blot . Cation-exchange alternatives, such as SP Sepharose High Performance, are effective for HRX isoforms with basic isoelectric points, using acetate buffers (pH 3.6) and NaCl gradients .

Polishing Phase: Size-Exclusion Chromatography

Final polishing employs size-exclusion chromatography (SEC) to achieve monodispersity. Superdex 200 Increase columns, equilibrated with 20 mM HEPES [pH 7.5], 150 mM NaCl, and 1 mM dithiothreitol, separate HRX aggregates from monomers . The void volume is discarded, and the main peak corresponding to ~250 kDa (HRX-ENL dimer) is collected . Dynamic light scattering post-SEC confirms a polydispersity index <0.1, indicating high homogeneity .

Validation of HRX Integrity and Functionality

Critical quality assessments include:

  • SDS-PAGE : A single band at ~180 kDa (unmodified HRX) or ~220 kDa (HRX-ENL fusion) confirms purity .

  • Western Blotting : Anti-HRX antibodies (e.g., mouse monoclonal 4F12) verify identity, while coomassie staining quantifies yield (typically 0.5–1.0 mg/L culture) .

  • DNA-Binding Assays : Electrophoretic mobility shift assays (EMSAs) using radiolabeled HOX gene promoters validate transcriptional activity .

Challenges and Optimization Strategies

HRX’s susceptibility to proteolysis necessitates stringent inhibitor cocktails during extraction. Additionally, solubility issues in bacterial systems are mitigated by fusion tags (e.g., maltose-binding protein) or codon optimization for E. coli . Scaling up requires transitioning from batch to continuous chromatography, with STREAMLINE media enabling capture from large-volume lysates .

Q & A

Basic Research Questions

Q. What structural motifs in HRX are critical for its transcriptional regulatory function, and how are they experimentally validated?

  • The HRX protein contains AT hook motifs, a methyltransferase homology domain, and PHD zinc fingers, which mediate DNA binding and chromatin interactions . Mutagenesis studies (e.g., deletions of AT hooks or methyltransferase domains) in HRX-ENL fusion constructs demonstrated impaired myeloid cell immortalization, confirming their necessity for transformation . Chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSAs) are standard methods to validate DNA-binding activity .

Q. What experimental models are used to study HRX’s role in leukemia initiation?

  • Retroviral transduction of HRX-ENL into murine hematopoietic progenitors induces sustained proliferation of myeloid progenitors in vitro, recapitulating early leukemogenic events . Knock-in mouse models further validate HRX fusion proteins' oncogenicity, with leukemogenesis timelines tracked via flow cytometry and histopathology .

Q. How do researchers identify HRX fusion partners, and what bioinformatic tools are employed?

  • Cytogenetic analyses (e.g., FISH) and RNA sequencing detect 11q23 translocations. Public databases like neXtProt and UniProt provide structural annotations of fusion partners (e.g., ENL, AF9) . Protein-protein interaction networks are mapped using STRING or BioGRID, supplemented by co-immunoprecipitation (co-IP) to confirm physical associations .

Advanced Research Questions

Q. What molecular mechanisms underlie the oncogenic activity of HRX fusion proteins like HRX-ENL?

  • HRX-ENL requires the transcriptional activation domain of ENL and HRX’s DNA-binding motifs (AT hooks, methyltransferase domain) to deregulate target genes . ENL’s conserved helices recruit transcriptional complexes (e.g., SWI/SNF), as shown by luciferase reporter assays and RNA Pol II phosphorylation profiling . Loss of these helices abolishes transcriptional activation .

Q. How do HRX fusion proteins interact with chromatin-modifying complexes, and what functional assays resolve these interactions?

  • HRX chimeras recruit SET/PP2A heterocomplexes via the HRX N-terminus, altering histone methylation (e.g., H3K27me3) . Proximity ligation assays (PLA) and cryo-EM are used to map interaction interfaces. Pharmacological inhibition of PP2A in HRX-transformed cells reverses differentiation arrest, linking complex binding to phenotype .

Q. How can contradictory data on HRX’s gain-of-function vs. loss-of-function leukemogenic models be reconciled?

  • While HRX-ENL fusions exhibit gain-of-function (e.g., constitutive transcriptional activation), haploinsufficiency of wild-type HRX may synergize via disrupted Hox gene regulation . Conditional knockout models with lineage-specific Cre drivers can dissect these effects, paired with single-cell RNA-seq to track clonal evolution .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing HRX-related transcriptomic data?

  • NIH guidelines emphasize rigorous power analysis for preclinical studies, with false discovery rate (FDR) correction for bulk RNA-seq and Benjamini-Hochberg adjustment for proteomic datasets . For single-cell data, mixed-effects models account for technical variability .

Q. How should researchers resolve discrepancies in HRX fusion protein localization studies?

  • Conflicting sublocalization data (nuclear vs. cytoplasmic) may reflect cell-type-specific expression or fixation artifacts. Live-cell imaging with HRX-GFP fusions and fractionation/Western blotting under varied conditions (e.g., cell cycle synchronization) improve reproducibility .

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